An In-depth Technical Guide to 3-(Prop-2-ynyl)oxetan-3-ol: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 3-(Prop-2-ynyl)oxetan-3-ol: A Versatile Building Block for Modern Drug Discovery
Foreword: Unlocking New Chemical Space
In the relentless pursuit of novel therapeutic agents, the exploration of new chemical space is paramount. Medicinal chemists are constantly seeking molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif in this endeavor. Its unique combination of properties—compactness, polarity, and metabolic stability—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[1][2] This guide focuses on a specific, highly functionalized oxetane derivative: 3-(Prop-2-ynyl)oxetan-3-ol . This molecule uniquely combines the beneficial features of the oxetane core with the versatile reactivity of a terminal alkyne, presenting a powerful tool for researchers, scientists, and drug development professionals. By integrating a tertiary alcohol, a strained oxetane ring, and a propargyl group, this compound offers multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.
Molecular Overview and Physicochemical Properties
3-(Prop-2-ynyl)oxetan-3-ol (CAS No: 1354550-84-7) is a bifunctional molecule that marries the structural rigidity and polarity of an oxetane with the synthetic versatility of a terminal alkyne.[3][4] The central structural feature is the oxetane-3-ol core, which imparts a significant dipole moment and enhances aqueous solubility, a critical parameter for drug bioavailability. The propargyl group provides a reactive handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, we can infer its key physicochemical properties based on its constituent functional groups and related compounds like propargyl alcohol.[5][6] These estimations provide a valuable baseline for experimental design and formulation development.
| Property | Predicted Value | Rationale & Expert Insights |
| Molecular Formula | C₆H₈O₂ | Derived from the molecular structure. |
| Molecular Weight | 112.13 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Colorless to light yellow liquid | Similar to propargyl alcohol and other small functionalized oxetanes. |
| Boiling Point | ~160-180 °C | Higher than propargyl alcohol (114-115 °C) due to increased molecular weight and hydrogen bonding capability. |
| Solubility | Miscible with water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The hydroxyl and ether functionalities promote high polarity and hydrogen bonding capacity. |
| pKa (hydroxyl proton) | ~13.5 - 14.5 | Slightly less acidic than propargyl alcohol (pKa ≈ 13.6) due to the electron-donating effect of the alkyl substituent on the tertiary alcohol.[5] |
| LogP | < 1.0 | The polar oxetane and hydroxyl groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. |
Synthesis and Purification
The synthesis of 3-(prop-2-ynyl)oxetan-3-ol is most logically achieved through the nucleophilic addition of a propargyl organometallic reagent to oxetan-3-one. The use of a Grignard reagent is a common and effective method for this transformation.
Proposed Synthetic Workflow
The following diagram outlines a robust and scalable synthetic protocol. The choice of a Grignard reagent is predicated on its widespread availability and ease of preparation.
Caption: Proposed synthetic workflow for 3-(Prop-2-ynyl)oxetan-3-ol.
Detailed Experimental Protocol
Materials:
-
Propargyl bromide (80% in toluene)
-
Magnesium turnings
-
Mercuric(II) chloride (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Propargylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a catalytic amount of mercuric(II) chloride.
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a small amount of propargyl bromide solution (1.0 eq) to initiate the reaction. Gentle warming may be required.
-
Once the reaction begins (as evidenced by gentle reflux), add the remaining propargyl bromide solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, stir the resulting dark gray solution at room temperature for 1 hour.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask under nitrogen, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.
-
Cool the oxetan-3-one solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared propargylmagnesium bromide solution via cannula to the cooled oxetan-3-one solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure 3-(prop-2-ynyl)oxetan-3-ol.
-
Spectral Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral data for 3-(prop-2-ynyl)oxetan-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Expert Insights |
| ¹H NMR | ~4.6-4.8 | AB quartet or two doublets | 2 x -CH₂- (oxetane ring) | The diastereotopic protons of the oxetane ring are expected to show complex splitting. |
| ~2.5-2.7 | Doublet | -CH₂- (propargyl) | Coupling to the terminal alkyne proton. | |
| ~2.0-2.2 | Triplet | ≡C-H | Coupling to the propargyl methylene protons. | |
| Variable (broad singlet) | s (br) | -OH | The chemical shift is dependent on concentration and solvent due to hydrogen bonding.[7] | |
| ¹³C NMR | ~78-80 | -CH₂- | 2 x -CH₂- (oxetane ring) | Deshielded by the adjacent oxygen atom. |
| ~70-72 | Quaternary C | C-OH (oxetane ring) | ||
| ~80-82 | -CH | ≡C-H | ||
| ~70-72 | Quaternary C | -C≡ | ||
| ~30-35 | -CH₂- | -CH₂- (propargyl) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and terminal alkyne groups.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3600 | Strong, Broad | O-H stretch (tertiary alcohol) |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |
| ~1100-1000 | Strong | C-O stretch (ether, oxetane) |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion is expected to be of low abundance due to the lability of the tertiary alcohol.[8][9]
| m/z | Predicted Identity | Fragmentation Pathway |
| 112 | [M]⁺ | Molecular Ion (likely low intensity) |
| 94 | [M-H₂O]⁺ | Dehydration (loss of water) |
| 73 | [M-C₃H₃]⁺ | Alpha-cleavage (loss of propargyl radical) |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Reactivity and Applications in Drug Discovery
The true value of 3-(prop-2-ynyl)oxetan-3-ol lies in its dual functionality, which allows for a wide range of chemical transformations. This makes it an excellent scaffold for the rapid generation of diverse chemical libraries for high-throughput screening.
Key Reaction Pathways
Caption: Major reaction pathways for 3-(Prop-2-ynyl)oxetan-3-ol.
-
Click Chemistry: The terminal alkyne is primed for CuAAC reactions with a vast array of azide-containing molecules to form stable 1,2,3-triazoles. This allows for the facile introduction of diverse functionalities, including fluorescent tags, biotin labels for biochemical assays, or pharmacophoric groups.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides provides a direct route to more complex carbon skeletons, expanding the accessible chemical space.
-
Hydroxyl Group Derivatization: The tertiary alcohol can be esterified or etherified to modulate properties such as lipophilicity and hydrogen bonding capacity.
-
Oxetane Ring Opening: Under acidic conditions, the strained oxetane ring can be opened by nucleophiles, providing access to 1,3-difunctionalized acyclic compounds.[10] This reactivity must be considered when planning synthetic routes involving acidic reagents.
Role as a Bioisostere and Pharmacophore
The oxetane moiety in 3-(prop-2-ynyl)oxetan-3-ol can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[11] This substitution can lead to significant improvements in:
-
Aqueous Solubility: The polarity of the oxetane ring can enhance solubility compared to its non-polar carbocyclic or acyclic counterparts.[2]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups.[12]
-
Lipophilicity: Substitution with an oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ADME (absorption, distribution, metabolism, and excretion) properties.[11]
Safety and Handling
-
Hazards: Based on data for oxetan-3-ol, the compound should be considered harmful if swallowed, a skin irritant, and a cause of serious eye damage.[13] Propargyl-containing compounds can be toxic and flammable.[5]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
3-(Prop-2-ynyl)oxetan-3-ol is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a polar, metabolically stable oxetane core and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and diverse molecular architectures. By leveraging the principles of bioisosterism and click chemistry, researchers can utilize this compound to rapidly generate libraries of drug-like molecules with potentially improved physicochemical and pharmacological properties. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering scientists to effectively incorporate this valuable tool into their research and development programs.
References
-
PubChem. Oxetan-3-ol. National Center for Biotechnology Information. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Wikipedia. Propargyl alcohol. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
-
Chemeo. (2024). Chemical Properties of Propargyl alcohol (CAS 107-19-7). [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
-
University of Regensburg. IR Chart. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(5), 1845–1856. [Link]
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. [Link]
-
ChemScence. 3-(PROP-2-YN-1-YL)OXETAN-3-OL, 95% Purity, C6H8O2, 1 gram. [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PubMed. [Link]
-
Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. [Link]
-
Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]
-
YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
-
YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
-
Stepan, A. F., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. The Journal of Organic Chemistry, 87(7), 4967–4979. [Link]
-
University of California, Irvine. INFRARED SPECTROSCOPY (IR). [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
University of Bristol. NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. [Link]
-
UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. [Link]
-
Web of Science. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Study on Synthesis Of Oxetan-3-ol. [Link]
-
MDPI. (2022). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules. [Link]
Sources
- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Propargyl alcohol (CAS 107-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 6. rawsource.com [rawsource.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 13. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
